Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-
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Overview
Description
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- is a chemical compound that features a morpholine ring substituted with an ethyl-thiazole group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- typically involves the reaction of morpholine with an appropriate thiazole derivative. One common method includes the alkylation of morpholine with 1-ethyl-1-(2-thiazolyl)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and an ethyl-thiazole group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
835654-33-6 |
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Molecular Formula |
C12H20N2OS |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
4-[3-(1,3-thiazol-2-yl)pentan-3-yl]morpholine |
InChI |
InChI=1S/C12H20N2OS/c1-3-12(4-2,11-13-5-10-16-11)14-6-8-15-9-7-14/h5,10H,3-4,6-9H2,1-2H3 |
InChI Key |
MYAKSONMQKUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=NC=CS1)N2CCOCC2 |
Origin of Product |
United States |
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